(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide
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Overview
Description
(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide is a complex organic compound with a unique structure that includes a benzo[g]-1,3-benzodioxole moiety fused with a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide typically involves multi-step organic reactions. The starting materials often include substituted benzodioxoles and quinoline derivatives. Key steps in the synthesis may involve:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Oxidation Reactions: Introduction of the oxide group at the 7-position using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Quinone Derivatives: Formed through oxidation.
Hydroxyl Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C18H17NO4/c1-19(21)6-5-11-8-14-18(23-9-22-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3 |
InChI Key |
KBLBAGBORDBOPT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3)[O-] |
Origin of Product |
United States |
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